Deuteroethanol

Descripción general

Descripción

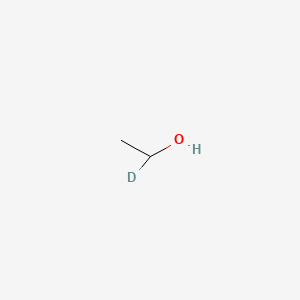

Deuterated ethanol, also known as Deuteroethanol or ETHANOL-D, is a form of ethanol (C2H5OH) in which the hydrogen atom (“H”) is replaced with deuterium (heavy hydrogen) isotope (“D”) . It is an uncommon solvent used in NMR spectroscopy .

Synthesis Analysis

Deuterated ethanol can be prepared by reacting tetraethylorthosilicate with deuterium oxide . The preparation methods of deuterides can be classified into two types: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .

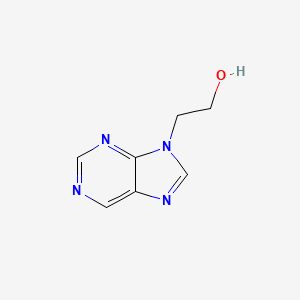

Molecular Structure Analysis

The molecular formula of Deuteroethanol is C2H5DO . The structure involves the replacement of the hydrogen atom with the deuterium isotope .

Chemical Reactions Analysis

In the body, ethanol is metabolized by a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Placing deuterium on the closest carbon to the OH group in ethanol causes alcohol dehydrogenase to work 4.5 times as slowly as it does on normal ethanol .

Physical And Chemical Properties Analysis

Deuteroethanol has a molecular weight of 47.07 and a density of 0.806 g/mL at 25 °C . It has a melting point of -130 °C and a boiling point of 78 °C .

Aplicaciones Científicas De Investigación

Application in Biochemical Research

Field

Summary of the Application

Deuteroethanol is used in biochemical research to study the effects of alcohol consumption, specifically the metabolic processes involved in ethanol metabolism .

Methods of Application

The body metabolizes ethanol using a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic. Another enzyme, aldehyde dehydrogenase, converts acetaldehyde to acetate, a relatively harmless molecule . Deuteroethanol is used to slow down the rate of the first step, thereby decreasing the concentration of acetaldehyde present in the body at any given time .

Results or Outcomes

The use of deuteroethanol resulted in alcohol dehydrogenase working 4.5 times as slowly as it does on normal ethanol, a strong kinetic isotope effect . This led to a reduction in the negative effects of alcohol consumption .

Application in Material Science

Field

Summary of the Application

Deuteroethanol is used in the preparation of deuterides, which have been involved in a variety of fields .

Methods of Application

Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials . Their preparation methods can be classified into two types, direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .

Results or Outcomes

The direct high-temperature deuteration method produces deuterides via the direct chemical reaction between metals and deuterium gas at high temperatures . Most of ionic metal deuterides and metal-type deuterides can be easily prepared by this method at high temperatures and high pressures .

Application in Nanotechnology

Field

Summary of the Application

Deuteroethanol is used in the formation of nanoclusters at low temperatures .

Methods of Application

A deuterated ethanol sample, formed via quick cooling of ethanol–helium mixture down to 1.6 K, had clusters with the size of d ∼ 20–30 nm at liquid helium temperatures .

Results or Outcomes

After warming up to liquid nitrogen temperatures the gel decays into an amorphous white powder .

Application in Medicinal Chemistry

Field

Summary of the Application

Deuteroethanol is used in medicinal chemistry to study the effects of alcohol consumption, specifically the metabolic processes involved in ethanol metabolism .

Methods of Application

The body metabolizes ethanol using a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Deuteroethanol is used to slow down the rate of the first step, thereby decreasing the concentration of acetaldehyde present in the body at any given time .

Results or Outcomes

Application in Deuteride Preparation

Field

Results or Outcomes

Application in Nanocluster Formation

Field

Safety And Hazards

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Direcciones Futuras

Propiedades

IUPAC Name |

1-deuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroethanol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)